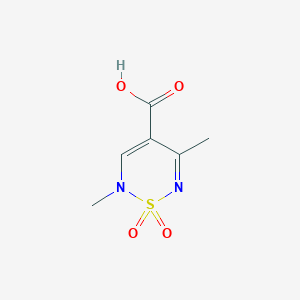

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Description

Properties

IUPAC Name |

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-4-5(6(9)10)3-8(2)13(11,12)7-4/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRDJZVMXWHMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the formation of the thiadiazine ring through a series of chemical reactions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with different functional groups replacing the carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of thiadiazine compounds. For instance, a series of compounds based on 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies demonstrate that modifications to the thiadiazine structure can enhance its efficacy against specific cancers such as breast and colon cancer .

Case Study: Anticancer Evaluation

- Cell Lines Tested : HCT-116 (colon), MCF-7 (breast), HeLa (cervical)

- Methodology : Compounds were synthesized and tested for cytotoxicity using MTT assays.

- Results : Certain derivatives exhibited significant apoptotic effects on cancer cells, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have reported that certain derivatives possess moderate to high activity against bacteria such as E. coli and Staphylococcus aureus. This suggests potential uses in developing new antibiotics or antimicrobial agents .

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | B. thuringiensis | 12 |

Antioxidant Properties

Research indicates that some derivatives of this compound exhibit significant antioxidant activity. This property is crucial for developing compounds aimed at reducing oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

- Methodology : Various derivatives were tested using DPPH radical scavenging assays.

- Results : Compounds demonstrated varying degrees of radical scavenging ability, suggesting their potential in nutraceutical applications.

Material Science Applications

The structural characteristics of thiadiazines allow them to be explored in material science for creating novel polymers or composites. Their ability to form stable complexes with metal ions can be utilized in catalysis or as sensors in environmental monitoring .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfone and carboxylic acid groups can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Note: The free acid form of this compound is inferred from its ethanamine salt (C₈H₁₅N₃O₄S, MW 249.285) . lists a conflicting molecular formula (C₆H₈N₂O₄S, MW 204.21), suggesting possible variations in substituents or reporting errors.

Key Observations:

Thiadiazine vs. Benzodioxane : The thiadiazine core offers nitrogen and sulfur atoms, enabling diverse reactivity (e.g., hydrogen bonding, metal coordination) compared to the oxygen-rich benzodioxane .

Atmospheric Analogs (S3, S5) : While unrelated structurally, atmospheric dialdehydes like S3 highlight the importance of methyl and hydroxyl groups in reactivity, though their applications differ significantly .

Limitations and Contradictions in Evidence

Molecular Formula Discrepancy : and report conflicting molecular formulas (C₈H₁₅N₃O₄S vs. C₆H₈N₂O₄S). This may reflect salt vs. free acid forms or reporting errors, necessitating further verification.

Lack of Direct Comparators: No data on other thiadiazine-carboxylic acid derivatives are provided, limiting depth in structural or functional comparisons.

Biological Activity

2,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a member of the thiadiazine family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases. This article explores the biological activity of this compound through a review of recent studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 174.17 g/mol

This compound features a thiadiazine ring with two methyl groups and a carboxylic acid functional group that contribute to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazines exhibit significant antitumor activity. For instance, a study evaluated various 1,2,4-oxadiazole and 1,3,4-thiadiazole hybrid compounds for their cytotoxic effects against tumor cell lines. The findings suggested that certain compounds showed selective cytotoxicity towards cancer cells compared to normal cells, with selectivity indices ranging from 3.06 to 4.13 .

Table 1: Cytotoxicity of Thiadiazine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | B16-F0 (Melanoma) | 10 | 3.06 |

| Compound B | LM3 (Adenocarcinoma) | 15 | 4.13 |

These results highlight the potential of thiadiazine derivatives as promising candidates for developing new chemotherapeutic agents.

Antiviral Activity

Thiadiazine derivatives have also been investigated for their antiviral properties. A notable study reported that certain compounds within this class exhibited anti-HIV activity. Specifically, derivatives were found to act as cannabinoid agonists and antagonists in vitro, suggesting potential applications in managing HIV/AIDS .

Table 2: Antiviral Activity of Thiadiazine Derivatives

| Compound | Activity Type | Potency Relative to Control |

|---|---|---|

| Compound C | Cannabinoid Agonist | Lower than WIN 55,212-2 |

| Compound D | Cannabinoid Antagonist | Similar to SR141716A |

Other Pharmacological Activities

Beyond antitumor and antiviral effects, thiadiazines have been associated with various other biological activities:

- Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties suitable for treating conditions like arthritis.

- Antimicrobial : Compounds have shown effectiveness against bacterial strains, indicating potential use in antibiotic development.

- Cardiovascular Effects : Certain thiadiazines have been noted for their cardiotonic activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Many thiadiazine derivatives inhibit matrix metalloproteinases and other enzymes crucial in cancer progression.

- Receptor Modulation : The compound's interaction with cannabinoid receptors suggests a mechanism involving receptor modulation that can influence cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thiadiazine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial assessing the efficacy of a new thiadiazine derivative showed promising results in reducing tumor size in patients with advanced melanoma.

- HIV Management : Another study focused on the use of cannabinoid receptor modulators derived from thiadiazines demonstrated improved patient outcomes in terms of viral load reduction.

Q & A

Q. What are the established synthetic routes for 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid, and what intermediates are critical for its preparation?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions using precursors such as thiosemicarbazide derivatives. For example, analogous thiadiazine syntheses employ ethyl bromopyruvate in concentrated hydrochloric acid to form 1,3,4-thiadiazine intermediates, which undergo subsequent functionalization . Key intermediates include brominated carbonyl compounds and sulfur-containing heterocycles. Researchers should prioritize characterizing intermediates via NMR and mass spectrometry to confirm structural integrity before proceeding to oxidation steps to introduce the dioxo group .

Q. What spectroscopic techniques are recommended for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify methyl group positions and the thiadiazine ring structure. Compare chemical shifts with related compounds, such as 3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine derivatives .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or ring conformation by analyzing single-crystal structures, as demonstrated for structurally similar thiadiazines .

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phases using mixtures of methanol, water, and phosphate buffers (adjusted to pH 5.5 with phosphoric acid) to assess purity and retention behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 80°C during cyclization to avoid decomposition of thermally sensitive intermediates, as observed in analogous thiadiazine syntheses .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of sulfur-containing precursors, ensuring efficient cyclization.

- Catalytic Additives: Introduce mild acid catalysts (e.g., p-toluenesulfonic acid) to accelerate ring closure without promoting side reactions, a strategy validated in related heterocyclic systems .

Q. What strategies can resolve discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Stability Studies: Conduct accelerated stability testing under varied pH (3–9), temperature (25–60°C), and humidity (40–80% RH) conditions. Monitor degradation products via HPLC-MS to identify hydrolytic or oxidative pathways .

- Solubility Profiling: Use shake-flask or nephelometry methods in buffered aqueous solutions and organic solvents (e.g., DMSO, ethanol) to generate reproducible data. Compare results with structurally similar compounds, such as 6-(2,6-dichlorophenyl)-triazolo-thiadiazine derivatives, to identify trends .

Q. How can researchers investigate the potential biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- Target Selection: Prioritize enzymes with sulfur-binding active sites (e.g., cysteine proteases or kinases) based on the compound’s thiadiazine and carboxylic acid motifs. Reference studies on analogous 1,3,4-thiadiazines showing activity against microbial targets .

- Kinetic Assays: Use fluorogenic substrates or calorimetry (ITC) to measure inhibition constants (). Include positive controls like known thiadiazine-based inhibitors to validate experimental setups.

- Molecular Docking: Model interactions between the compound’s dioxo-thiadiazine ring and enzyme active sites using software such as AutoDock. Compare binding poses with crystallographic data from related inhibitor-enzyme complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the thiadiazine ring under acidic conditions?

Methodological Answer:

- Mechanistic Studies: Use N-labeled compounds to track ring-opening or rearrangement pathways via NMR. For example, acidic hydrolysis of analogous thiadiazines yields thiazole derivatives, which can be quantified using LC-MS .

- pH-Dependent Kinetics: Perform time-resolved UV-Vis spectroscopy at varying pH levels (1–5) to monitor absorbance changes associated with ring degradation. Compare results with computational predictions (DFT calculations) of protonation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.